molecular formula C16H12ClNO2S2 B4920069 (5E)-5-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

(5E)-5-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B4920069
M. Wt: 349.9 g/mol
InChI Key: SBDOAUWESPXGGY-NTEUORMPSA-N
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Description

(5E)-5-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by the presence of a thiazolidine ring, a furan ring, and a chlorophenyl group. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 3-ethyl-2-thioxothiazolidin-4-one with 5-(3-chlorophenyl)furan-2-carbaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinones.

Scientific Research Applications

(5E)-5-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA or proteins, leading to anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • **(5E)-5-{[5-(3-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
  • **(5E)-5-{[5-(3-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Uniqueness

The uniqueness of (5E)-5-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the chlorophenyl group and the furan ring can enhance its interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(5E)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2S2/c1-2-18-15(19)14(22-16(18)21)9-12-6-7-13(20-12)10-4-3-5-11(17)8-10/h3-9H,2H2,1H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBDOAUWESPXGGY-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)Cl)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)Cl)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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